Ferrous carbonate

Description

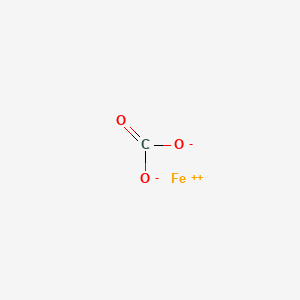

Siderite is a mineral with formula of Fe2+CO3 or Fe(CO3). The corresponding IMA (International Mineralogical Association) number is IMA1962 s.p.. The IMA symbol is Sd.

See also: Ferrous cation (has active moiety).

Structure

3D Structure of Parent

Properties

IUPAC Name |

iron(2+);carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH2O3.Fe/c2-1(3)4;/h(H2,2,3,4);/q;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAQDACVRFCEPDA-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)([O-])[O-].[Fe+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CFeO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8052225 | |

| Record name | Iron(II) carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8052225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.85 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White or grey odorless solid, insoluble in water, soluble in acid; [Hawley] | |

| Record name | Ferrous carbonate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5305 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

0.0067 G SOL IN 1 LITER OF WATER @ 25 °C; SOL IN CARBONIC ACID SOLUTION | |

| Record name | FERROUS CARBONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/458 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

3.9 g/cu cm | |

| Record name | FERROUS CARBONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/458 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Precipitates as a white solid | |

CAS No. |

563-71-3 | |

| Record name | Ferrous carbonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000563713 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ferrous carbonate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13698 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Carbonic acid, iron(2+) salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Iron(II) carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8052225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Iron carbonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.418 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FERROUS CARBONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MZ3Q72U52O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | FERROUS CARBONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/458 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

MP: Decomposes | |

| Record name | FERROUS CARBONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/458 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Ferrous Carbonate: Crystallographic Architecture, Synthesis, and Pharmaceutical Applications

Technical Whitepaper | Version 1.0 [1]

Executive Summary

Ferrous carbonate (

This guide provides a rigorous technical analysis of

Part 1: Crystallographic Architecture & Physicochemical Profile[1]

Crystal Structure Analysis

Ferrous carbonate crystallizes in the calcite structure , belonging to the trigonal crystal system. This architecture is defined by alternating layers of iron cations (

Expert Insight: The

Magnetic Properties

Siderite is an antiferromagnetic material.[1][4][5] The magnetic moments of the

-

Néel Temperature (

): -

Implication: While paramagnetic at room temperature, magnetic susceptibility measurements can be used as a purity assay to detect contamination with ferromagnetic magnetite (

), a common oxidation byproduct.[1]

Physicochemical Data Summary

| Property | Value / Description | Context |

| Molar Mass | Stoichiometry calculations | |

| Solubility Product ( | Extremely insoluble at neutral pH | |

| Water Solubility | Requires acidic pH for dissolution | |

| Thermal Decomposition | Yields | |

| Density | High density compared to Ca/Mg carbonates |

Part 2: Synthesis & Stability (The "Trustworthiness" Pillar)[1]

Synthesizing high-purity ferrous carbonate is a race against oxidation.[1] The moment

The Anaerobic Imperative

Causality: The standard reduction potential of

Protocol: Anaerobic Precipitation of Phase-Pure

Target Audience: Synthetic Chemists & Process Engineers

Reagents:

-

Ferrous Sulfate Heptahydrate (

) or Ferrous Chloride ( -

Sodium Bicarbonate (

) or Sodium Carbonate ( -

Deionized Water (degassed)[1]

-

Ascorbic Acid (optional antioxidant)[1]

Step-by-Step Methodology:

-

Degassing (Critical): Boil deionized water for 30 minutes and cool under a continuous stream of

or -

Precursor Preparation:

-

Precipitation:

-

Aging: Allow the white/beige precipitate to age for 24 hours under

.[1] This promotes Ostwald ripening, improving crystallinity and reducing surface area available for oxidation.[1] -

Filtration & Drying:

Visualizing the Oxidation Risk: The following diagram illustrates the degradation pathway if anaerobic protocols are breached.

Caption: Degradation cascade of ferrous carbonate. Exposure to oxygen and moisture leads to rapid conversion to ferric oxides (Goethite) or mixed oxides (Magnetite), indicated by color changes from beige to brown/black.[1]

Part 3: Pharmaceutical Applications & Bioavailability

The Bioavailability Paradox

Ferrous carbonate is often cited as having lower bioavailability than ferrous sulfate.[1] This is strictly a function of dissolution kinetics , not intrinsic absorption.[1]

-

Mechanism: Iron is absorbed primarily as

in the duodenum.[1] -

The Barrier:

is insoluble at neutral pH ( -

Clinical Consequence: Patients with achlorhydria (low stomach acid) or those taking Proton Pump Inhibitors (PPIs) will absorb negligible iron from simple ferrous carbonate formulations.[1]

Formulation Strategies

To overcome the solubility limit and oxidation instability, modern drug development employs:

-

Saccharated Iron Carbonate: Complexing with sugars (sucrose/fructose) creates a protective matrix that slows oxidation while maintaining acid-solubility.[1]

-

Nano-sizing: Increasing surface area improves the dissolution rate in the stomach (

).[1] -

Acidulants: Co-formulating with Ascorbic Acid or Citric Acid provides a localized acidic microenvironment, driving the dissolution reaction even in high-pH gastric conditions.[1]

Comparative Bioavailability Data

| Iron Form | Elemental Iron % | Relative Bioavailability (Ref: Sulfate=100) | GI Side Effects |

| Ferrous Sulfate | 20% | 100% (Standard) | High (Nausea, pain) |

| Ferrous Carbonate | 48% | 30% - 70% (Variable*) | Low (Better tolerated) |

| Ferrous Fumarate | 33% | 90% - 95% | Moderate |

| Ferrous Gluconate | 12% | 85% - 90% | Low |

*Note: Bioavailability of FeCO3 is highly dependent on particle size and gastric pH.

Part 4: Experimental Protocols (Characterization)

X-Ray Diffraction (XRD)[1][6][7]

-

Purpose: Confirm phase purity and absence of Goethite/Magnetite.

-

Expected Peaks: Look for the characteristic (104) reflection of calcite-type structure at

(Cu K -

Impurity Flags: Peaks at

(Goethite) or

Dissolution Kinetics Assay (USP Type II)

-

Medium: 0.1 N HCl (Simulated Gastric Fluid).

-

Setup: Paddle apparatus at 37°C, 75 RPM.

-

Measurement: Aliquots taken at 15, 30, 60 mins. Analyze

content via atomic absorption or colorimetric assay (1,10-phenanthroline method).[1] -

Acceptance Criteria: >75% release within 60 minutes indicates a viable immediate-release formulation.

Synthesis Workflow Diagram

Caption: Anaerobic synthesis workflow for high-purity ferrous carbonate. Maintaining an inert atmosphere from solvation to drying is critical to prevent oxidation.

References

-

Crystal Structure & Lattice Parameters

-

Solubility & Thermodynamics

-

Greenberg, J., & Tomson, M. (1992).[1] Precipitation and dissolution kinetics and equilibria of aqueous ferrous carbonate vs temperature. Applied Geochemistry, 7(2), 185-196.[1] [Link][1]

-

Bruno, J., et al. (1992).[1] On the influence of carbonate in mineral dissolution. Geochimica et Cosmochimica Acta.

-

-

Synthesis & Thermal Decomposition

-

Dubrawski, J. V. (1991).[1] Thermal decomposition of siderite. Journal of Thermal Analysis.

-

-

Pharmaceutical Applications

-

Magnetic Properties

Sources

- 1. Calcium carbonate - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. mp-18969: FeCO3 (trigonal, R-3c, 167) [legacy.materialsproject.org]

- 4. pubs.aip.org [pubs.aip.org]

- 5. Antiferromagnetism - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

- 9. Oral iron supplementation: new formulations, old questions | Haematologica [haematologica.org]

Thermodynamic and Kinetic Stability of Ferrous Carbonate: A Technical Guide to Thermal Decomposition in Inert Environments

Executive Summary

This technical guide provides a rigorous analysis of the thermal decomposition of Ferrous Carbonate (

While

Part 1: Physicochemical Basis[2][3]

Structural Properties

Ferrous carbonate crystallizes in the trigonal system (calcite group), characterized by alternating layers of carbonate ions and iron(II) cations. This structure is inherently metastable in aerobic conditions but exhibits complex degradation pathways even in inert environments due to the high reactivity of the

The "Inert" Atmosphere Paradox

A common misconception in thermal analysis is that an inert purge gas (Nitrogen or Argon) guarantees a simple dissociation of

Part 2: The Decomposition Mechanism

The thermal decomposition of

Pathway A: Pure Dissociation (Ideal Inert Conditions)

Under high-vacuum or ultra-high flow rates where

-

Product: Wustite (

).[2] -

Stability:

is thermodynamically unstable below 570°C and will disproportionate (

Pathway B: Self-Oxidation (Standard TGA Conditions)

In standard thermogravimetric setups, the evolved

Critical Insight: If your TGA mass loss data shows a theoretical loss of ~31% (consistent with

Visualization: Mechanistic Pathway

Figure 1: Bifurcation of decomposition pathways based on local partial pressure of CO2.

Part 3: Kinetic Analysis & Data Interpretation

Understanding the kinetics is vital for predicting shelf-life stability in pharmaceutical formulations containing ferrous carbonate.

Quantitative Data Summary

The following values represent standard ranges observed in high-purity synthetic siderite.

| Parameter | Value Range | Notes |

| Onset Temperature ( | 320°C - 380°C | Dependent on heating rate ( |

| Peak Temperature ( | 420°C - 480°C | Shift to higher T indicates diffusion limitations. |

| Theoretical Mass Loss ( | 37.99% | Rarely achieved in standard TGA. |

| Theoretical Mass Loss ( | 31.05% | Most common experimental result. |

| Activation Energy ( | 110 - 160 kJ/mol | Varies by crystallinity and particle size. |

Kinetic Modeling

For stability predictions, the Coats-Redfern integral method is recommended for non-isothermal data. The reaction typically follows a Nucleation and Growth (Avrami-Erofeev, An) model or a Phase Boundary Controlled (R2/R3) model, depending on particle size.

Where

Part 4: Experimental Protocol (Self-Validating System)

To generate reproducible data, the following protocol minimizes variables affecting the

Equipment & Materials

-

Instrument: TGA/DSC (Simultaneous Thermal Analyzer).

-

Crucibles: Alumina (

) 70 -

Purge Gas: High-purity Nitrogen (99.999%) or Argon.

-

Sample:

powder, sieved to <50

Step-by-Step Workflow

-

Blank Correction: Run an empty crucible using the exact thermal program to establish a baseline.

-

Sample Loading:

-

Load

mg of sample. -

Critical: Do not pack the powder. Loose distribution enhances gas diffusion.

-

-

Atmosphere Conditioning:

-

Purge furnace for 30 minutes at ambient temperature (Flow: 100 mL/min).

-

Validation: Ensure

signal on MS/FTIR is below detection limits.

-

-

Thermal Program:

-

Step 1 (Drying): Ramp to 110°C at 10°C/min. Hold 10 min. (Removes adsorbed water).

-

Step 2 (Decomposition): Ramp to 700°C at 10°C/min.

-

Step 3 (Cooling): Cool to ambient under inert flow.

-

-

Post-Run Validation:

Visualization: Experimental Workflow

Figure 2: Validated TGA workflow for Ferrous Carbonate analysis.

References

-

BenchChem. (2025).[1] Unraveling the Thermal Fate of Ferrous Carbonate: A Technical Guide.

-

MDPI. (2024). Thermal Decomposition Kinetics of Siderite—Mössbauer Spectroscopy Study. Minerals.[1][5][2][3][4][6][7][8][9][10]

-

Taylor & Francis. (2022). Thermal Decomposition of Siderite Ore in Different Flowing Atmospheres: Phase Transformation and Magnetism. [3][8]

-

ACS Omega. (2023). FeCO3 Synthesis Pathways: The Influence of Temperature, Duration, and Pressure.

-

ResearchGate. (2025). Kinetics of thermal decomposition of iron carbonate.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Magnetite - Wikipedia [en.wikipedia.org]

- 3. tandfonline.com [tandfonline.com]

- 4. mdpi.com [mdpi.com]

- 5. FeCO3 Synthesis Pathways: The Influence of Temperature, Duration, and Pressure - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Carbonates thermal decomposition kinetics and their implications in using Rock-Eval® analysis for carbonates identification and quantification | Science and Technology for Energy Transition (STET) [stet-review.org]

- 10. Thermal Decomposition Kinetics of Siderite—Mössbauer Spectroscopy Study [mdpi.com]

Mechanistic & Practical Guide: Ferrous Carbonate Solubility in Acidic Media

Executive Summary

This technical guide analyzes the solubility behavior of ferrous carbonate (

Crucial Insight: The validity of any

Thermodynamic Framework

The solubility of ferrous carbonate is not a static value; it is a dynamic function of pH and partial pressure of

The Solubility Product ( )

At standard conditions (25°C, 1 atm), the solubility product constant (

However, in acidic media, the carbonate ion (

-

Solid Dissociation:

-

Carbonate Protonation:

-

Bicarbonate Protonation:

The Net Acidic Dissolution Equation

In the gastric environment (pH 1.2 – 2.0) or acidic corrosion domains, the dominant reaction is:

This stoichiometry reveals that solubility increases logarithmically as pH decreases. A failure to control

Reaction Kinetics & Mechanism

Dissolution is not instantaneous. It follows a Shrinking Core Model where the rate is controlled either by surface reaction kinetics (at low pH) or mass transport (diffusion) of protons to the surface.

Mechanistic Pathway

The following Graphviz diagram illustrates the stepwise mechanism of dissolution, highlighting the critical role of proton attack on the crystal lattice.

Figure 1: Kinetic pathway of siderite dissolution in acidic media. The protonation of surface carbonate sites is the precursor to iron release.

Validated Experimental Protocol: Anaerobic Dissolution

Warning: Standard benchtop filtration will result in false negatives due to

Reagents & Equipment

| Component | Specification | Purpose |

| Solvent | Deionized water, sparged with | Remove dissolved |

| Acid Matrix | 0.1 M HCl (degassed). | Simulates gastric pH (~1.2). |

| Atmosphere | Glove box or Schlenk line ( | Prevent oxidation of |

| Detection | Ferrozine Reagent (3-(2-pyridyl)-5,6-diphenyl-1,2,4-triazine-4',4''-disulfonic acid). | Specific colorimetric detection of |

Step-by-Step Methodology

-

Deoxygenation (Critical Control Point):

-

Boil DI water for 20 minutes, then cool under a continuous stream of Nitrogen (

). -

Transfer water immediately to an anaerobic chamber.

-

-

Equilibrium Setup:

-

In the glove box, weigh excess

solid (approx. 100 mg) into a sealed glass vial. -

Add 50 mL of the degassed acidic solvent (e.g., pH 1.2 HCl).

-

Seal the vial with a crimp cap containing a PTFE-lined septum.

-

-

Agitation & Sampling:

-

Place on an orbital shaker at 37°C (physiologically relevant) or 25°C (standard).

-

At time points (

min), withdraw aliquots using a syringe through the septum.

-

-

Filtration:

-

Attach a 0.22

PTFE syringe filter to the sampling syringe. -

Filter the aliquot immediately into a receiving vial containing the Ferrozine reagent.

-

Note: The Ferrozine complex is stable in air, so once the complex forms, the sample can be removed from the anaerobic environment for spectrophotometric analysis.

-

-

Quantification:

-

Measure absorbance at 562 nm.

-

Calculate concentration using a standard curve of Ferrous Ammonium Sulfate.

-

Experimental Workflow Diagram

Figure 2: Anaerobic workflow ensuring the integrity of Ferrous Iron (

Pharmaceutical & Industrial Implications[2][3][4]

Drug Development (Bioavailability)

Ferrous carbonate (historically "Blaud's Mass") is often used as an iron supplement. However, its efficacy is strictly pH-dependent.

-

Gastric Window: Dissolution must occur within the stomach residence time (approx. 2 hours). If the patient takes antacids (raising gastric pH > 4.0),

remains insoluble and passes through the GI tract unabsorbed. -

Formulation Strategy: To enhance solubility, formulations often include ascorbic acid (Vitamin C). This serves a dual purpose:

-

Lowers local pH.

-

Provides a reducing environment to prevent

oxidation.

-

Corrosion Science (Oil & Gas)

In pipeline engineering,

-

Supersaturation: When

, siderite precipitates. -

Acidizing: During well stimulation (acidizing), strong acids are introduced. The protocol above models how these acids dissolve the protective layer, potentially re-exposing the steel to corrosion.

Data Summary Table

| Parameter | Value / Condition | Source |

| [1, 2] | ||

| Water Solubility | ~0.0067 g/L (Neutral pH) | [3] |

| pH Effect | Solubility increases 100-fold for every 1 unit drop in pH (theoretical). | [4] |

| Redox Stability | Unstable in air; | [5] |

References

-

Study.com. Solubility Product Constant of Ferrous Carbonate. [Link]

-

University of Massachusetts. Table of Solubility Product Constants. [Link]

-

Solubility of Things. Solubility of Ferrous Carbonate. [Link][2]

-

USGS. Chemistry of Iron in Natural Water (Redox Stability). [Link]

Sources

A Comprehensive Technical Guide to the Synthesis of Ferrous Carbonate from Ferrous Chloride and Sodium Carbonate for Pharmaceutical Applications

This in-depth technical guide provides a comprehensive overview of the synthesis of ferrous carbonate (FeCO₃) from the reaction of ferrous chloride (FeCl₂) and sodium carbonate (Na₂CO₃). Designed for researchers, scientists, and drug development professionals, this document elucidates the critical chemical principles, offers detailed experimental protocols, and discusses the pharmaceutical relevance of ferrous carbonate, including its applications and regulatory considerations.

Executive Summary

The synthesis of ferrous carbonate, a compound of significant interest in pharmaceutical formulations as an iron supplement, is a precipitation reaction that demands meticulous control over experimental conditions to ensure product purity and stability. The primary challenge lies in the acute sensitivity of ferrous iron (Fe²⁺) to oxidation. This guide provides the foundational knowledge and practical insights necessary to successfully synthesize high-purity ferrous carbonate, navigating the complexities of the process to yield a product suitable for research and drug development endeavors.

Foundational Chemical Principles

The synthesis of ferrous carbonate from ferrous chloride and sodium carbonate is a double displacement and precipitation reaction.[1] The overall balanced molecular equation is:

FeCl₂(aq) + Na₂CO₃(aq) → FeCO₃(s) + 2NaCl(aq) [2][3]

The net ionic equation, which represents the core chemical transformation, is:

Fe²⁺(aq) + CO₃²⁻(aq) → FeCO₃(s) [4]

The reaction is driven by the formation of the sparingly soluble ferrous carbonate precipitate. Pure ferrous carbonate is a white to beige crystalline solid.[5] However, the presence of oxygen can lead to the oxidation of ferrous ions (Fe²⁺) to ferric ions (Fe³⁺), resulting in undesirable byproducts such as ferric hydroxides and oxides, which impart a green, brown, or even black color to the precipitate.[6] Therefore, the stringent exclusion of air is the most critical factor in obtaining a high-purity product.[5][6]

Critical Parameters Influencing Synthesis

The successful synthesis of pure ferrous carbonate hinges on the precise control of several key parameters. Understanding the causality behind these experimental choices is paramount for reproducibility and achieving the desired product specifications.

| Parameter | Influence on Synthesis | Rationale and Field-Proven Insights |

| Oxygen Exclusion | Prevents oxidation of Fe²⁺ to Fe³⁺, ensuring the formation of pure ferrous carbonate. | The presence of oxygen is the primary cause of product impurity, leading to the formation of off-color precipitates.[5][6] All solutions must be deoxygenated, and the reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).[5] |

| Temperature | Affects precipitation kinetics and crystallinity. | Higher temperatures generally accelerate the precipitation rate and can lead to a more stable, crystalline product.[5] However, temperatures below 60°C result in significantly slower precipitation.[5] A patented process for high-purity ferrous carbonate utilizes temperatures between 100°C and 300°C.[7] |

| pH | Influences the concentration of carbonate ions (CO₃²⁻). | A pH above 6.0 generally favors the formation of iron carbonate.[5] Higher pH increases the availability of carbonate ions, thereby promoting the precipitation of ferrous carbonate.[5] |

| Reactant Purity | Directly impacts the purity of the final product. | Using high-purity ferrous chloride and sodium carbonate is crucial to prevent the incorporation of unwanted ions into the crystal lattice of the ferrous carbonate.[] |

| Molar Ratio | Can influence reaction completeness and product purity. | While a 1:1 molar ratio is stoichiometrically required, some protocols suggest a molar ratio of at least 2:1 of bicarbonate to the ferrous compound to ensure complete precipitation and suppress side reactions.[5][7] |

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of ferrous carbonate under controlled laboratory conditions.

Protocol 1: Anoxic Precipitation at Ambient Temperature

This protocol is a common method for synthesizing ferrous carbonate on a laboratory scale.

Materials and Equipment:

-

Ferrous chloride tetrahydrate (FeCl₂·4H₂O)

-

Sodium carbonate (Na₂CO₃), anhydrous

-

Deionized water, deoxygenated

-

Nitrogen or Argon gas supply

-

Three-neck round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Schlenk line or glovebox

-

Filtration apparatus (e.g., Büchner funnel and flask)

-

Drying oven or vacuum desiccator

Procedure:

-

Deoxygenation of Solvent: Bubble nitrogen or argon gas through deionized water for at least one hour to thoroughly remove dissolved oxygen.[5]

-

Preparation of Reactant Solutions:

-

In the three-neck flask, under a continuous purge of inert gas, dissolve a calculated amount of ferrous chloride tetrahydrate in the deoxygenated deionized water to create a solution of known concentration (e.g., 0.1 M).

-

In a separate flask, also under an inert atmosphere, prepare a solution of sodium carbonate in deoxygenated deionized water of the same molar concentration.

-

-

Reaction Setup:

-

Place the three-neck flask containing the ferrous chloride solution on a magnetic stirrer.

-

Fit the dropping funnel to one of the necks of the flask. The other necks should be equipped with a gas inlet and outlet (bubbler).

-

Ensure a continuous gentle flow of inert gas through the reaction vessel.

-

-

Precipitation:

-

Isolation and Washing:

-

Drying:

-

Dry the purified ferrous carbonate precipitate in a vacuum oven at a low temperature (e.g., 40-50°C) or in a vacuum desiccator to prevent oxidation.

-

Diagram of the Experimental Workflow for Anoxic Precipitation

Caption: Troubleshooting guide for off-color ferrous carbonate.

Conclusion

The synthesis of high-purity ferrous carbonate from ferrous chloride and sodium carbonate is a readily achievable yet technique-sensitive process. For researchers and professionals in drug development, a thorough understanding of the underlying chemistry and meticulous control over the reaction environment are indispensable. By adhering to the principles and protocols outlined in this guide, it is possible to consistently produce ferrous carbonate of a quality suitable for pharmaceutical applications, thereby contributing to the development of effective treatments for iron-deficiency anemia.

References

- Benchchem. (n.d.). Technical Support Center: Reproducible Synthesis of Ferrous Carbonate.

-

Doc Brown's Chemistry. (2026, January 27). uses and applications of iron carbonate FeCO3 iron(II) carbonate physical properties chemical reactions chemical properties. Retrieved from [Link]

-

Wikipedia. (n.d.). Iron(II) carbonate. Retrieved from [Link]

-

Brainly.com. (2018, September 19). Iron(II) chloride and sodium carbonate react to make iron(II) carbonate and sodium chloride:. Retrieved from [Link]

-

eCFR. (n.d.). 21 CFR 184.1307b -- Ferrous carbonate. Retrieved from [Link]

-

Gordeuk, V. R., Brittenham, G. M., McLaren, C. E., Hughes, M. A., & Keating, L. J. (1986). Bioavailability of carbonyl iron: a randomized, double-blind study. PubMed. Retrieved from [Link]

- Google Patents. (n.d.). US4657752A - Process for preparing ferrous carbonate.

-

Chemistry Stack Exchange. (2020, June 19). Is there any actual reaction between ferric chloride and CO2 gas?. Retrieved from [Link]

-

GovInfo. (n.d.). Food and Drug Administration, HHS § 184.1307d. Retrieved from [Link]

-

YouTube. (2019, November 5). How to Write the Net Ionic Equation for FeCl2 + Na2CO3 = FeCO3 + NaCl. Retrieved from [Link]

-

Dr. Paul Lohmann. (n.d.). Active pharmaceutical ingredients (API). Retrieved from [Link]

-

Walker, S. E., Paton, T. W., Cowan, D. H., Manuel, M. A., & Dranitsaris, G. (1989). Bioavailability of iron in oral ferrous sulfate preparations in healthy volunteers. CMAJ, 141(6), 543–547. Retrieved from [Link]

-

Kaur, G., Singh, G., Singh, S., & Gabrani, R. (2026). Role of novel drug delivery system in enhancing iron bioavailability and reducing gastrointestinal side effects in iron deficiency anemia. PubMed. Retrieved from [Link]

-

Wikipedia. (n.d.). Iron(II) carbonate. Retrieved from [Link]

-

Changsha weichuang chemical co.ltd. (n.d.). Ferrous Carbonate. Retrieved from [Link]

-

ComplianceOnline. (n.d.). GMP Regulations and Compliance for API and Excipients. Retrieved from [Link]

-

You-iggy. (2022, June 12). FeCl2 + Na2CO3 → FeCO3↓ + 2NaCl. Retrieved from [Link]

-

Alamy. (n.d.). Displacement reaction in a test tube between iron (II) chloride (FeCl2, in beaker at left) and sodium carbonate (Na2CO3, right). These two salts swap Stock Photo. Retrieved from [Link]

-

Christides, T., Wray, D., McBride, R., & Sharp, P. (2015). Iron bioavailability from commercially available iron supplements. PubMed. Retrieved from [Link]

- Comar, C. L., & Bronner, F. (Eds.). (1964).

-

Dr.Oracle. (2025, March 6). What oral drug delivery process is used for iron supplements that are only released in the liver?. Retrieved from [Link]

Sources

- 1. Bioavailability Assessment of an Iron Formulation Using Differentiated Human Intestinal Caco-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ferrous Carbonate-Ferrous Carbonate-Changsha weichuang chemical co.ltd [weichuangchem.com]

- 3. eCFR :: 21 CFR 184.1307b -- Ferrous carbonate. [ecfr.gov]

- 4. mdpi.com [mdpi.com]

- 5. uses and applications of iron carbonate FeCO3 iron(II) carbonate physical properties chemical reactions chemical properties [docbrown.info]

- 6. Synthesis methods to prepare single- and multi-core iron oxide nanoparticles for biomedical applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 7. Green synthesised iron and iron‐based nanoparticle in environmental and biomedical application: – a review - PMC [pmc.ncbi.nlm.nih.gov]

understanding the anoxic synthesis of ferrous carbonate

Technical Whitepaper: Precision Anoxic Synthesis of Ferrous Carbonate ( )

Executive Summary

Ferrous carbonate (

This guide details a rigorous, self-validating protocol for the wet-chemical precipitation of high-purity

Thermodynamic & Kinetic Framework

To synthesize

Solubility and Supersaturation

The solubility product constant (

However, the concentration of the carbonate ion (

The Oxidation Threat

The oxidation of ferrous iron in aqueous solution is described by the rate law:

-

Oxygen Concentration: Must be minimized via inert gas sparging.

-

pH: As pH rises (increasing

), the oxidation rate increases exponentially. This creates a paradox: we need high pH for carbonate precipitation but low pH to prevent oxidation. The solution is the rigorous exclusion of oxygen.

Visualizing the Reaction Pathway

The following diagram illustrates the competitive pathways between successful siderite formation and the oxidative degradation routes.

Figure 1: Reaction pathway showing the critical path to FeCO3 (Green) and failure modes (Grey/Red).

Experimental Protocol: The "Ascorbate-Shielded" Method

This protocol utilizes L-Ascorbic Acid not just as a reactant, but as a sacrificial antioxidant that scavenges residual dissolved oxygen and complexes transiently with iron to prevent ferric formation.

Reagents & Equipment[1]

-

Iron Source: Ferrous Sulfate Heptahydrate (

), ACS Reagent grade. -

Carbonate Source: Sodium Carbonate (

), Anhydrous.[1] -

Stabilizer: L-Ascorbic Acid (Vitamin C).

-

Solvent: Deionized (DI) water, boiled and

sparged. -

Apparatus: 3-neck round bottom flask, mechanical stirrer, nitrogen line (Schlenk line preferred), vacuum filtration setup with inert gas blanket.

Step-by-Step Methodology

Phase 1: Deoxygenation (The Foundation)

-

Boil & Sparge: Boil 1L of DI water for 20 minutes to remove bulk dissolved gases.

-

Cool under

: While cooling to room temperature, continuously sparge with high-purity nitrogen gas. Why? Henry's Law dictates that gas solubility increases as temperature drops; sparging prevents re-absorption of atmospheric oxygen.

Phase 2: Precursor Preparation

-

The Antioxidant Buffer: Dissolve L-Ascorbic Acid (0.5% w/v) into the deoxygenated water. This creates a "reducing buffer" that will immediately neutralize any trace oxygen introduced with the solids.

-

Iron Solution (Solution A): Dissolve

(0.1 M) into half of the ascorbate-water. The solution should be pale green/clear. Validation: If it turns yellow/orange, oxygen ingress has occurred; abort and restart. -

Carbonate Solution (Solution B): Dissolve

(0.12 M - slight excess) into the other half of the water.

Phase 3: Precipitation

-

Controlled Addition: Under continuous

flow and vigorous stirring (500 RPM), add Solution B (Carbonate) dropwise to Solution A (Iron).-

Observation: A white precipitate will form immediately, potentially darkening to a pale green.

-

Reaction:

-

-

Aging: Allow the slurry to stir for 30 minutes under

. This Ostwald ripening step promotes crystal growth, making filtration easier.

Phase 4: Isolation & Drying (The Critical Failure Point)

-

Anaerobic Filtration: Transfer the slurry via cannula or in a glovebox to a vacuum filter. Do not pull air through the cake. Use

to push the liquid through or keep a nitrogen blanket over the funnel. -

Washing: Wash 3x with deoxygenated water, then 1x with deoxygenated ethanol (to facilitate drying).

-

Drying: Immediately transfer the wet cake to a vacuum oven or lyophilizer. Dry at 40°C under full vacuum (< -25 inHg) for 12 hours.

-

Note: Thermal decomposition of siderite begins >200°C, so 40°C is safe.

-

Process Workflow Diagram

The following diagram details the equipment setup required to maintain the anoxic chain of custody.

Figure 2: Anoxic workflow ensuring continuous inert gas coverage from synthesis to drying.

Data Presentation & Characterization

To validate the synthesis, compare your product against these standard parameters.

Table 1: Quality Attributes of Synthesized

| Parameter | Specification | Failure Indicator |

| Appearance | White to Pale Green / Grey powder | Red/Brown (Rust) or Black (Magnetite) |

| Crystal Structure | Trigonal (Calcite structure) | Amorphous or mixed phases |

| XRD Peaks ( | ~24.8°, 32.0°, 42.6°, 53.0° | Peaks at 33.1° (Hematite) or 21.2° (Goethite) |

| FTIR Spectra | Carbonate bands: | Broad -OH stretch >3000 |

| Iron Content | ~48.2% (Theoretical) | < 45% (indicates hydration or oxidation) |

Self-Validating Check

The Acid Test: Take a small sample of the dried powder and add dilute HCl.

-

Pass: Vigorous effervescence (

release) and a clear green solution. -

Fail: No effervescence (indicates oxide formation) or yellow solution (indicates ferric iron).

References

-

US Patent 4657752A. Process for preparing ferrous carbonate. (1987). Describes the fundamental thermal and pressure requirements for precipitating pure ferrous carbonate from bicarbonate solutions. Link

-

National Institutes of Health (PMC). Siderite precipitation in Paleoarchean oceans during hydrothermal venting. (2025).[2][3][4][5] Provides thermodynamic modeling and kinetic data on siderite precipitation in anoxic environments.[3] Link

-

ResearchGate. Microbial Synthesis of Iron Sulfide (FeS) and Iron Carbonate (FeCO3) Nanoparticles. Comparison of biological vs. chemical synthesis routes and particle sizing. Link

-

MDPI. Thermal Decomposition of Siderite and Characterization of the Decomposition Products. Detailed analysis of the oxidation products (Hematite/Magnetite) when siderite is exposed to heat and oxygen. Link

-

BenchChem. Reproducible Synthesis of Ferrous Carbonate. Technical support guide for laboratory-scale synthesis emphasizing deoxygenation. Link

An In-depth Technical Guide on the Geochemical Role of Ferrous Carbonate in Sedimentary Rocks

Abstract

Ferrous carbonate (FeCO₃), known mineralogically as siderite, is a critical authigenic mineral in sedimentary rocks that provides profound insights into the biogeochemical cycles of iron and carbon.[1] Its presence, morphology, and isotopic composition are invaluable proxies for reconstructing paleoenvironmental conditions, including redox state, pH, dissolved inorganic carbon (DIC), and atmospheric pCO₂.[2][3][4] This guide provides a comprehensive technical overview of the geochemical role of siderite, detailing its formation pathways, diagenetic alterations, and significance as an environmental indicator. Furthermore, it presents field-proven analytical methodologies for its characterization, designed for researchers, geochemists, and professionals in subsurface exploration and carbon management.

Introduction: The Significance of Siderite in the Sedimentary Record

Siderite is a constituent of many sedimentary environments, from freshwater lakes and coal-forming swamps to marine basins and hydrothermal vent systems.[1][5][6] Its precipitation is intricately linked to anoxic, non-sulfidic conditions, where dissolved ferrous iron (Fe²⁺) and bicarbonate (HCO₃⁻) are abundant.[6] The study of siderite is pivotal for several reasons:

-

Paleoenvironmental Reconstruction: Siderite chemistry archives the conditions of its formation, allowing for the interpretation of ancient depositional environments, including water salinity, temperature, and biological activity.[2][3][5]

-

Carbon Cycle Dynamics: As a carbonate mineral, siderite plays a role in the long-term geological carbon cycle.[1] Its formation can act as a sink for carbon, and its stability is a key factor in carbon storage.

-

Hydrocarbon Exploration: The diagenesis of siderite can coincide with the thermal maturation of organic matter into oil and gas, making its study relevant to understanding petroleum systems.[6]

-

Carbon Sequestration: The principles governing natural siderite formation are being explored for engineered carbon capture and storage (CCS) strategies, where CO₂ is sequestered as a stable mineral phase.[1][7]

This guide will navigate the complex geochemistry of siderite, from the fundamental thermodynamics of its precipitation to the advanced analytical workflows required for its robust interpretation.

Geochemical Formation and Stability

The formation of siderite is governed by a delicate interplay of thermodynamic and kinetic factors. It typically precipitates in anoxic environments where microbial or abiotic reduction of Fe(III) (oxyhydr)oxides releases Fe²⁺ into pore waters, and the degradation of organic matter produces abundant DIC.[6][8][9]

Thermodynamic Controls

Siderite precipitation is favored under specific geochemical conditions, which can be summarized by Eh-pH diagrams. Key parameters include:

-

Redox Potential (Eh): Anoxic conditions (negative Eh) are required to maintain iron in its ferrous (Fe²⁺) state.[6]

-

pH: Siderite typically precipitates in a circumneutral to slightly alkaline pH range, generally between 7 and 9.[6]

-

Sulfide Activity: The presence of sulfide (HS⁻) will lead to the preferential precipitation of iron sulfides (e.g., pyrite, FeS₂) over siderite. Therefore, siderite formation is characteristic of non-sulfidic (or sulfide-limited) anoxic environments.

-

Concentration of Fe²⁺ and DIC: Sufficient concentrations of dissolved ferrous iron and dissolved inorganic carbon are necessary to exceed the saturation state of siderite.[10]

The primary reaction for siderite precipitation is:

Fe²⁺(aq) + CO₃²⁻(aq) ⇌ FeCO₃(s)

However, considering the dominant form of DIC in the typical pH range for siderite formation is bicarbonate, a more representative reaction is:

Fe²⁺(aq) + 2HCO₃⁻(aq) ⇌ FeCO₃(s) + CO₂(aq) + H₂O(l)

Kinetic Pathways of Formation

While thermodynamics dictates the possibility of siderite formation, kinetics governs the rate and pathway of its precipitation. Recent studies have shown that siderite formation is not always a straightforward process of direct precipitation from solution.[4][11]

-

Classical Nucleation: Under conditions close to equilibrium, siderite can nucleate directly from the aqueous solution as crystalline material.[11]

-

Precursor Phases: At higher saturation states, siderite precipitation may proceed through metastable precursor phases.[11][12] These can include amorphous ferrous carbonate or carbonate green rust, which subsequently transform into the more stable crystalline siderite.[8][11][13] The presence and transformation of these precursors can influence the final morphology and isotopic composition of the siderite.

The diagram below illustrates the competing pathways for iron mineral formation in anoxic sediments, highlighting the specific conditions that lead to siderite precipitation.

Caption: Geochemical pathways in anoxic sediments.

Siderite as a Paleoenvironmental Proxy

The chemical and isotopic composition of siderite serves as a powerful archive of past environmental conditions. However, the interpretation of these proxies requires a careful understanding of the factors that control elemental and isotopic fractionation during precipitation and diagenesis.

Elemental Composition

The elemental composition of siderite has been used to infer properties like water salinity.[2][3] For instance, it was traditionally thought that siderite enriched in calcium (Ca) and magnesium (Mg) indicated a marine influence, while manganese (Mn) enrichment suggested a freshwater origin.[2][3] However, experimental studies have shown that the relationship is not straightforward.[2][3]

-

Kinetic Controls: Element partitioning into the siderite lattice is strongly influenced by kinetics rather than simply reflecting the parent water chemistry.[2][3] For example, Mn is preferentially incorporated over Ca and Mg, even at low aqueous concentrations.[2][3]

-

Diagenesis: The final elemental composition can be altered during diagenetic recrystallization, further complicating direct interpretations of the original pore water chemistry.[2][3]

Table 1: Factors Influencing Elemental Composition of Siderite

| Element | Common Interpretation | Controlling Factors & Causality |

| Mn | Freshwater indicator | Strong preference for uptake into the siderite lattice, enhanced at slower growth rates.[2][3] Can also indicate suboxic conditions where Mn(IV) reduction occurs.[8] |

| Mg | Marine indicator | Uptake is generally limited and kinetically inhibited at lower temperatures.[2][3] Can also inhibit siderite nucleation.[8] |

| Ca | Marine indicator | Uptake is more significant during initial nucleation rather than crystal growth.[2][3] |

Stable Isotope Geochemistry (δ¹³C and δ¹⁸O)

The stable carbon (δ¹³C) and oxygen (δ¹⁸O) isotope compositions of siderite are among the most powerful paleoenvironmental proxies.

-

δ¹³C as a Tracer of DIC Source: The δ¹³C value of siderite reflects the isotopic composition of the DIC from which it precipitated. The primary source of DIC in anoxic sediments is the microbial degradation of organic matter. This process produces ¹³C-depleted DIC, often resulting in siderite with negative δ¹³C values.[4] The specific δ¹³C signature can help distinguish between different metabolic pathways (e.g., iron reduction vs. methanogenesis).

-

δ¹⁸O as a Paleo-thermometer and Hydrology Indicator: The δ¹⁸O value of siderite is a function of the temperature and the δ¹⁸O of the parent water. If the temperature of formation can be constrained, the δ¹⁸O of siderite can be used to reconstruct the isotopic composition of ancient meteoric or marine waters, providing insights into paleohydrology and climate.

The interpretation of these isotopes is not without challenges. Method-dependent biases, especially for δ¹⁸O, can arise from different laboratory preparation techniques, highlighting the need for standardized protocols and mineral-specific reference materials.[14][15]

Analytical Methodologies: A Self-Validating Workflow

A robust characterization of siderite in sedimentary rocks requires a multi-technique approach. The choice of analytical method is dictated by the specific research question, whether it is bulk mineralogy, micro-scale textural relationships, or high-precision isotopic composition.

Workflow for Siderite Characterization

The following diagram outlines a logical workflow for the comprehensive analysis of a siderite-bearing rock sample. This workflow is designed to be self-validating, where results from one technique inform and corroborate the findings of another.

Sources

- 1. Ferrous carbonate | 1335-56-4 | Benchchem [benchchem.com]

- 2. Geochemical controls on the elemental composition of siderite: Implications for palaeo-environmental reconstructions | Oxford Palaeobiology [palaeobiology.web.ox.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. Siderite precipitation in Paleoarchean oceans during hydrothermal venting - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sideritic ironstones as indicators of depositional environments in the Weald Basin (Early Cretaceous) SE England | Geological Magazine | Cambridge Core [cambridge.org]

- 6. Genesis and Geological Significance of Siderite in the First Member of the Nantun Formation of Dongming Sag, Hailar Basin [mdpi.com]

- 7. tandfonline.com [tandfonline.com]

- 8. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

- 9. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

- 10. Direct precipitation of siderite in ferruginous environments | Geochemical Perspectives Letters [geochemicalperspectivesletters.org]

- 11. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 12. researchgate.net [researchgate.net]

- 13. Goldschmidt2021 • Virtual • 4 - 9 July [conf.goldschmidt.info]

- 14. nora.nerc.ac.uk [nora.nerc.ac.uk]

- 15. Improving the routine analysis of siderite for δ13C and δ18O in environmental change research - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stability of Ferrous Carbonate in Different pH and Redox Conditions

Abstract

Ferrous carbonate (FeCO₃), or siderite, is a compound of significant interest across geochemistry, corrosion science, and pharmaceutical development. Its stability is not absolute but is dynamically dictated by the ambient pH and redox potential (Eh) of its aqueous environment. This guide provides a detailed exploration of the thermodynamic and kinetic factors governing the dissolution, precipitation, and transformation of ferrous carbonate. We will delve into the causal mechanisms behind its pH-dependent solubility, its susceptibility to oxidation, and the combined effects of Eh and pH, visualized through stability field diagrams. Furthermore, this document provides robust, field-tested experimental protocols for researchers to quantitatively assess FeCO₃ stability, ensuring a self-validating system for data generation. This guide is intended for researchers, scientists, and drug development professionals who require a deep, mechanistic understanding of ferrous carbonate behavior.

Introduction: The Pivotal Role of Ferrous Carbonate

Ferrous carbonate is more than a simple inorganic salt. In the oil and gas industry, its formation as a scale layer can either passivate a metal surface, reducing corrosion, or in some cases, promote localized corrosion if the film is non-uniform.[1] In environmental science, the dissolution and precipitation of siderite play a crucial role in the iron and carbon cycles in anaerobic sediments. For pharmaceutical and drug development professionals, understanding the stability of ferrous iron sources like FeCO₃ is critical for ensuring the bioavailability and efficacy of oral iron supplements used to treat anemia.[2][3] The poor absorption of ferrous carbonate at near-neutral pH levels highlights the compound's sensitivity to its chemical surroundings.[4] This guide will systematically deconstruct the chemical principles that govern this behavior.

Thermodynamic Underpinnings of FeCO₃ Stability

The stability of solid ferrous carbonate in an aqueous solution is fundamentally governed by its solubility product constant (Ksp). This value represents the equilibrium between the solid phase and its dissolved ions, ferrous iron (Fe²⁺) and carbonate (CO₃²⁻).

FeCO₃(s) ⇌ Fe²⁺(aq) + CO₃²⁻(aq)

The solubility product is a critical parameter, with reported values for Ksp around 3.13 x 10⁻¹¹ (pKsp ≈ 10.5 - 10.6).[2][5][6] This low value indicates that ferrous carbonate is sparingly soluble in pure water. However, this is a simplified view, as the actual stability is profoundly influenced by other solution parameters, namely pH and redox potential.

| Thermodynamic Parameter | Value | Significance | Reference |

| Solubility Product (Ksp) | 3.13 x 10⁻¹¹ | Defines the equilibrium point for dissolution in pure water. | [2] |

| pKsp | ~10.5 | A logarithmic measure of solubility; higher values mean lower solubility. | [6] |

| Solubility in Water | ~0.0067 g/L (25°C) | The practical, low solubility of FeCO₃ in deionized water. | [2][4][6] |

| Standard Gibbs Energy of Formation (ΔfG⁰) | -665.1 kJ/mol | Indicates the thermodynamic stability of the solid compound. | [5] |

The Critical Influence of pH

The pH of the solution is arguably the most dominant factor controlling FeCO₃ stability in an anoxic (oxygen-free) environment. Its influence is not on the Fe²⁺ ion directly, but on the carbonate ion, which is the conjugate base of a weak acid (carbonic acid, H₂CO₃).

Acidic Conditions (pH < 6)

In acidic solutions, the concentration of protons (H⁺) is high. These protons react with the carbonate ions produced from FeCO₃ dissolution, shifting the equilibrium according to Le Châtelier's principle.

-

Dissolution: FeCO₃(s) ⇌ Fe²⁺(aq) + CO₃²⁻(aq)

-

Protonation: CO₃²⁻(aq) + H⁺(aq) ⇌ HCO₃⁻(aq) (Bicarbonate)

-

Further Protonation: HCO₃⁻(aq) + H⁺(aq) ⇌ H₂CO₃(aq) (Carbonic Acid)

Causality: By consuming the carbonate ions, the protonation reactions pull the initial dissolution equilibrium to the right, leading to a significant increase in the solubility of ferrous carbonate.[3][4][7] This is why FeCO₃ is readily soluble in acidic media.

Neutral to Alkaline Conditions (pH > 7)

As the pH increases, the concentration of H⁺ decreases, and the carbonate-bicarbonate-carbonic acid equilibrium shifts.

-

At neutral to slightly alkaline pH, bicarbonate (HCO₃⁻) and carbonate (CO₃²⁻) are the dominant species.

-

In more alkaline conditions (pH > 10.3), carbonate (CO₃²⁻) becomes the predominant species.

Causality: A higher concentration of available CO₃²⁻ ions pushes the dissolution equilibrium to the left, favoring the precipitation of solid FeCO₃.[8] Consequently, ferrous carbonate is almost completely insoluble at pH levels near neutral and above.[4] The stability is greatest between pH 9 and 12, where precipitation is most likely.[8]

Caption: pH-dependent equilibrium of ferrous carbonate.

The Role of Redox Potential (Eh)

Redox potential (Eh) measures the tendency of a chemical species to acquire electrons and thereby be reduced or to lose electrons and be oxidized. For ferrous carbonate, the critical redox transformation is the oxidation of ferrous iron (Fe²⁺) to ferric iron (Fe³⁺). This process is highly dependent on both Eh and pH.

Fe²⁺ ⇌ Fe³⁺ + e⁻

Causality: In the presence of an oxidant (like dissolved oxygen), Fe²⁺ is readily oxidized to Fe³⁺. Ferric iron has exceptionally low solubility in non-acidic solutions, rapidly precipitating as ferric hydroxides (Fe(OH)₃) or oxyhydroxides (FeOOH).

Fe³⁺(aq) + 3H₂O(l) ⇌ Fe(OH)₃(s) + 3H⁺(aq)

This precipitation of ferric species effectively removes Fe²⁺ from the solution. According to Le Châtelier's principle, this forces more FeCO₃ to dissolve to replenish the Fe²⁺, leading to the gradual replacement of a ferrous carbonate solid with a ferric hydroxide/oxyhydroxide solid. Therefore, in oxidizing environments, ferrous carbonate is inherently unstable. An inert atmosphere is crucial for laboratory synthesis and storage to prevent this oxidation.[6][8][]

Combined Eh-pH Effects: The Stability Field Diagram

The interplay between pH and redox potential is best visualized using an Eh-pH (or Pourbaix) diagram.[10][11] These diagrams map the regions of thermodynamic stability for different chemical species in an aqueous system. For the Fe-C-H₂O system, a simplified diagram illustrates the conditions under which FeCO₃ is the stable solid phase.

Caption: Conceptual Eh-pH diagram for the iron-carbonate system.

This conceptual diagram illustrates several key points:

-

FeCO₃ Stability Zone : Ferrous carbonate is only stable under reducing (low Eh) and typically neutral to slightly alkaline (pH > ~6) conditions.

-

Oxidizing Boundary : Above a certain Eh, FeCO₃ is oxidized, and ferric species like Fe(OH)₃ become the stable phase.

-

Acidic Boundary : At low pH, both Fe and FeCO₃ dissolve to form aqueous Fe²⁺.

Kinetics of Dissolution and Precipitation

While thermodynamics predicts stability at equilibrium, kinetics describes the rate at which these reactions occur. The precipitation of ferrous carbonate is often a slow process, controlled by surface reaction rates rather than diffusion, especially at lower temperatures.[12]

Several factors influence the kinetics:

-

Temperature : Higher temperatures generally increase the rate of both precipitation and dissolution.[8][12] Dense, protective films of FeCO₃ are more likely to form at higher temperatures.[1]

-

Supersaturation : The driving force for precipitation is the degree of supersaturation. A higher concentration of dissolved Fe²⁺ and CO₃²⁻ leads to faster precipitation kinetics.[8]

-

pH : As discussed, higher pH increases the concentration of CO₃²⁻, which increases the saturation ratio and promotes faster precipitation.[8]

-

Surface Availability : The presence of nucleation sites, such as existing crystals or a carbon steel surface, can lower the energy barrier for precipitation and accelerate the process.[8]

Experimental Protocol: Assessing FeCO₃ Stability

This section provides a self-validating protocol for determining the stability of ferrous carbonate under controlled anoxic conditions. The core principle is to establish a matrix of pH and redox conditions and measure the resulting equilibrium concentration of dissolved iron.

Objective

To quantify the solubility of FeCO₃ across a range of pH values (e.g., pH 4, 6, 8, 10) under strictly anoxic and reducing conditions.

Materials & Apparatus

-

Ferrous carbonate (high purity)

-

Deionized water (deoxygenated)

-

Buffer solutions (e.g., acetate for pH 4, phosphate for pH 6-8, borate for pH 10), deoxygenated

-

Nitrogen or Argon gas (high purity)

-

Anaerobic chamber or glovebox

-

pH meter and calibrated electrode

-

Redox probe (optional, for monitoring)

-

Magnetic stir plates and stir bars

-

0.22 µm syringe filters (anaerobically packaged)

-

Syringes

-

ICP-MS or Atomic Absorption Spectrometer (AAS) for iron analysis

-

Sealed reaction vessels (e.g., serum bottles with butyl rubber stoppers)

Step-by-Step Methodology

-

Preparation of Anoxic Media :

-

Causality: Oxygen must be rigorously excluded to prevent the oxidation of Fe²⁺ to Fe³⁺, which would confound the solubility results.

-

Sparge all solutions (deionized water, buffer concentrates) with high-purity nitrogen or argon for at least 1 hour to remove dissolved oxygen. Transfer the deoxygenated solutions into an anaerobic chamber.

-

-

Experimental Setup :

-

Inside the anaerobic chamber, prepare a series of sealed reaction vessels.

-

For each target pH, add a measured volume of the corresponding deoxygenated buffer solution.

-

Add a pre-weighed excess of high-purity ferrous carbonate powder to each vessel. The excess is critical to ensure the solution reaches saturation with respect to FeCO₃.

-

Seal the vessels immediately.

-

-

Equilibration :

-

Causality: The dissolution of a solid is not instantaneous. A sufficient equilibration period is required to ensure the system has reached a steady state, which is representative of the true solubility.

-

Place the sealed vessels on a magnetic stir plate within the anaerobic chamber (or in a temperature-controlled incubator).

-

Allow the slurries to equilibrate for a set period (e.g., 48-72 hours). A preliminary kinetic study can determine the minimum time to reach equilibrium.

-

-

Sampling and Analysis :

-

Causality: Filtration is necessary to separate the dissolved Fe²⁺ from the undissolved FeCO₃ particles before analysis. This step must be performed without introducing oxygen.

-

Inside the anaerobic chamber, withdraw an aliquot of the suspension using a syringe.

-

Immediately attach a 0.22 µm syringe filter and dispense the filtrate into a prepared sample tube containing a small amount of acid (e.g., nitric acid) to preserve the sample and prevent iron precipitation.

-

Measure the final pH of the slurry in the reaction vessel to confirm it remained at the target value.

-

Analyze the concentration of total dissolved iron in the acidified filtrate using ICP-MS or AAS.

-

-

Data Validation and Interpretation :

-

The experiment should be run in triplicate to ensure reproducibility.

-

The concentration of dissolved iron at each pH represents the solubility of FeCO₃ under those conditions.

-

Plotting dissolved iron concentration versus final measured pH will demonstrate the pH-dependent stability profile.

-

Caption: Experimental workflow for FeCO₃ stability testing.

Implications for Drug Development

For scientists developing oral iron supplements, the instability of ferrous carbonate presents a significant challenge. Ferrous iron (Fe²⁺) is more readily absorbed by the body than ferric iron (Fe³⁺).[13]

-

Gastric Environment : In the highly acidic environment of the stomach (pH 1.5-3.5), FeCO₃ will readily dissolve, releasing bioavailable Fe²⁺.

-

Intestinal Environment : As the compound moves into the small intestine, where most iron absorption occurs, the pH rises to near-neutral or slightly alkaline. This pH shift dramatically decreases the solubility of FeCO₃, potentially causing it to precipitate before the iron can be absorbed.[4] This is a primary reason for its low bioavailability compared to other salts like ferrous sulfate.[13]

Formulation strategies must therefore aim to either protect the ferrous iron from oxidation or enhance its solubility in the intestinal tract to improve therapeutic outcomes.[14]

Conclusion

The stability of ferrous carbonate is a complex interplay of thermodynamics and kinetics, governed primarily by the pH and redox potential of its aqueous environment. It is thermodynamically stable only in anoxic, reducing environments with a neutral to alkaline pH. In acidic conditions, it readily dissolves due to the protonation of the carbonate ion. In the presence of oxidants, it is unstable at any pH, transforming into insoluble ferric (oxy)hydroxides. This detailed understanding, supported by robust experimental methodologies, is essential for professionals in fields ranging from corrosion engineering to pharmaceutical science, enabling them to predict, control, and harness the behavior of this important compound.

References

- ProQuest. (n.d.). Ferrous carbonate precipitation kinetics: A temperature ramped approach.

- Benchchem. (n.d.). Ferrous carbonate | 1335-56-4.

- Johnson, D. B., & Hallberg, K. B. (2005). Redox Transformations of Iron at Extremely Low pH: Fundamental and Applied Aspects. Advances in Applied Microbiology, 57, 41-79.

- National Center for Biotechnology Information. (n.d.). Ferrous Carbonate | CFeO3 | CID 11248. PubChem.

-

Wang, H., et al. (2020). Effects of Initial pH and Carbonate Rock Dosage on Bio-Oxidation and Secondary Iron Mineral Synthesis. Minerals, 10(11), 978. Retrieved from [Link]

- International Journal of Advanced Engineering Technology. (n.d.). PRECIPITATION AND KINETICS OF FERROUS CARBONATE IN SIMULATED BRINE SOLUTION AND ITS IMPACT ON CO2 CORROSION OF STEEL.

-

ResearchGate. (n.d.). The Eh–pH diagram for Fe-S-H2O system at 25°C (adapted from[2]). Retrieved from

-

Wikipedia. (n.d.). Iron(II) carbonate. Retrieved from [Link]

- Farelas, F., et al. (2010). Iron carbonate formation kinetics onto corroding and pre-filmed carbon steel surfaces in carbon dioxide corrosion environments. Corrosion Science, 52(4), 1341-1350.

- Ohio University. (n.d.). KINETICS OF IRON CARBONATE AND IRON SULFIDE SCALE FORMATION IN CO2/H2S CORROSION.

- Google Patents. (n.d.). US4657752A - Process for preparing ferrous carbonate.

- Google Patents. (n.d.). US8802114B2 - Pharmaceutical compositions of iron for oral administration.

-

ResearchGate. (n.d.). Eh—pH diagrams of C—Ca—Fe—S-—H2O (blue) and Fe-—O2-—H2O (red) systems.... Retrieved from [Link]

- Benchchem. (n.d.). Unraveling the Thermal Fate of Ferrous Carbonate: A Technical Guide.

-

Royal Society of Chemistry. (n.d.). Thermal decomposition of metal carbonates | Class experiment. Retrieved from [Link]

- Batchelor, H., & Marriott, J. (2019). Oral iron supplementation: new formulations, old questions. British Journal of Clinical Pharmacology, 85(6), 1177-1186.

- ProQuest. (n.d.). HIGH TEMPERATURE KINETICS OF PRECIPITATION AND DISSOLUTION OF FERROUS-CARBONATE.

- BOC Sciences. (n.d.). CAS 563-71-3 Iron(II) carbonate.

- NACE International. (1989). Technical Note: Potential-pH Diagrams for the Fe-Cl−-H2O System at 25 to 150 C. Corrosion, 45(3), 258-261.

-

Kiper, R. A. (n.d.). iron(II) carbonate. Retrieved from [Link]

- Doc Brown's Chemistry. (n.d.). uses and applications of iron carbonate FeCO3 iron(II) carbonate.

-

YouTube. (2022, October 17). Introduction to Eh-pH diagrams. Retrieved from [Link]

Sources

- 1. ijaet.org [ijaet.org]

- 2. Iron(II) carbonate - Wikipedia [en.wikipedia.org]

- 3. uses and applications of iron carbonate FeCO3 iron(II) carbonate physical properties chemical reactions chemical properties [docbrown.info]

- 4. Ferrous Carbonate | CFeO3 | CID 11248 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. iron(II) carbonate [chemister.ru]

- 6. haihangchem.com [haihangchem.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. benchchem.com [benchchem.com]

- 10. content.ampp.org [content.ampp.org]

- 11. m.youtube.com [m.youtube.com]

- 12. Ferrous carbonate precipitation kinetics: A temperature ramped approach - ProQuest [proquest.com]

- 13. Oral iron supplementation: new formulations, old questions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. US8802114B2 - Pharmaceutical compositions of iron for oral administration - Google Patents [patents.google.com]

ferrous carbonate (FeCO3) CAS number and chemical properties

An In-Depth Technical Guide to Ferrous Carbonate (FeCO₃) for Researchers and Drug Development Professionals

Introduction: Beyond a Simple Iron Salt

Ferrous carbonate (FeCO₃), known mineralogically as siderite, is an inorganic compound of significant interest across materials science, geology, environmental remediation, and pharmaceuticals. While its primary application in the medical field is as a precursor or direct source for iron supplementation to treat anemia, its utility is dictated by its distinct chemical properties.[1][2] The core challenge in handling and synthesizing FeCO₃ lies in its susceptibility to oxidation; the ferrous (Fe²⁺) ion is readily oxidized to the ferric (Fe³⁺) state in the presence of air, leading to impurities.[1][3] This guide provides a comprehensive exploration of the synthesis, properties, and critical handling considerations for ferrous carbonate, tailored for professionals who require high-purity materials and reproducible methodologies.

Compound Identification and Physicochemical Properties

Accurate identification and understanding the fundamental properties of a compound are the bedrock of any scientific investigation. Ferrous carbonate is registered under CAS Number 563-71-3.[3][4][5] Its identity and key characteristics are summarized below.

| Property | Value | Source(s) |

| CAS Number | 563-71-3 | [3][4][6] |

| Molecular Formula | CFeO₃ | [4][6] |

| Molecular Weight | 115.85 g/mol | [4][6][7] |

| Appearance | White to pale green or grayish solid/crystals.[3][6][7] Darkens on exposure to air.[8] | [3][6][7][8] |

| Density | ~3.9 g/cm³ | [4][7][8] |

| Crystal System | Trigonal | [9][10] |

| Solubility in Water | 0.0067 g/100 mL (at 25°C).[4][7][11] Considered insoluble.[12] | [4][7][11][12] |

| Solubility Product (Ksp) | 3.13 x 10⁻¹¹ | [7] |

| Melting Point | Decomposes upon heating.[4][7][11] | [4][7][11] |

Structural Characteristics and Natural Occurrence

Ferrous carbonate crystallizes in the trigonal system, belonging to the calcite mineral group.[13][14] Its crystal structure consists of iron(II) ions octahedrally coordinated with six oxygen atoms from six different carbonate groups. In its natural form as siderite, it often appears as rhombohedral crystals with characteristically curved and striated faces, ranging in color from yellow to dark brown due to the presence of manganese or other impurities.[10][14] For laboratory and pharmaceutical applications, a synthetically produced, high-purity white or off-white form is required.[15]

Chemical Reactivity and Stability

The reactivity of ferrous carbonate is dominated by two key factors: its poor solubility in water and the ease of oxidation of the ferrous ion.

Solubility Profile

Ferrous carbonate is practically insoluble in neutral water.[7][12] However, its solubility markedly increases in acidic conditions. This is a classic acid-base reaction where the carbonate anion (CO₃²⁻), a weak base, reacts with acid (H⁺) to form bicarbonate (HCO₃⁻) and subsequently carbonic acid (H₂CO₃), which decomposes into water and carbon dioxide gas.[2][16][17] This property is crucial for its bioavailability, as the acidic environment of the stomach facilitates its dissolution and the release of absorbable Fe²⁺ ions.[17]

The dissolution in acid can be represented by the following reaction: FeCO₃(s) + 2H⁺(aq) → Fe²⁺(aq) + H₂O(l) + CO₂(g)

Oxidation

The primary challenge in working with ferrous carbonate is its instability in the presence of oxygen. The Fe²⁺ ion is readily oxidized to the more stable Fe³⁺ state, resulting in the formation of iron(III) oxides or hydroxides, which are typically reddish-brown ("rust").[1][3] This transformation not only compromises the purity of the compound but also significantly reduces its bioavailability for therapeutic purposes. Consequently, both the synthesis and storage of FeCO₃ must be conducted under an inert atmosphere (e.g., nitrogen or argon).[11][15]

Thermal Decomposition Pathways

The thermal decomposition of ferrous carbonate is highly dependent on the surrounding atmosphere, a critical consideration for any application involving heat treatment or for determining the stability of pharmaceutical formulations.

-

In an Inert Atmosphere (e.g., N₂, Ar): Decomposition primarily yields ferrous oxide (FeO) and carbon dioxide. This reaction generally requires higher temperatures compared to decomposition in air.[18] FeCO₃(s) → FeO(s) + CO₂(g)

-

In an Oxidizing Atmosphere (Air): The decomposition is a more complex, multi-step process. The initial decomposition may form FeO, which is immediately oxidized to higher oxides like magnetite (Fe₃O₄) and ultimately hematite (Fe₂O₃), the most stable iron oxide.[1][18]

The diagram below illustrates these distinct decomposition pathways.

Caption: Thermal decomposition pathways of FeCO₃.

Synthesis Protocol for High-Purity Ferrous Carbonate

Reproducible synthesis of high-purity FeCO₃ is essential for research and pharmaceutical development. The primary obstacle is preventing the oxidation of Fe²⁺.[15] The following protocol is a self-validating system that emphasizes anoxic conditions.

Experimental Rationale

The synthesis is based on the precipitation reaction between a soluble ferrous salt and a soluble carbonate salt.[6][19] The use of deoxygenated water and an inert gas atmosphere is non-negotiable to prevent the formation of iron(III) impurities.[15][20] A molar excess of the bicarbonate source helps to drive the reaction to completion and can help control pH.[21]

Materials

-

Ferrous chloride tetrahydrate (FeCl₂·4H₂O) or Ferrous sulfate heptahydrate (FeSO₄·7H₂O) (Analytical Grade)[20]

-

Sodium bicarbonate (NaHCO₃) (Analytical Grade)[20]

-

Deionized water

-

Inert gas (Nitrogen or Argon) with tubing

-

Three-neck round-bottom flask

-

Magnetic stirrer and stir bar

-

Filtration apparatus (Büchner funnel) suitable for use in an inert atmosphere (e.g., within a glovebox)

-

Vacuum oven

Step-by-Step Methodology

-

Deoxygenation: Purge all deionized water to be used for solutions by bubbling with nitrogen or argon gas for a minimum of one hour. This step is critical to remove dissolved oxygen.[15]

-

Prepare Reactant Solutions:

-

In the inert atmosphere of a glovebox or using Schlenk line techniques, prepare a 0.5 M solution of the ferrous salt (e.g., FeCl₂·4H₂O) in the deoxygenated water.

-

Separately, prepare a 1.0 M solution of sodium bicarbonate in deoxygenated water. A 2:1 molar ratio of bicarbonate to the ferrous compound is recommended for a pure precipitate.[20][21]

-

-

Reaction Setup: Assemble the three-neck flask with a magnetic stir bar, an inlet for the inert gas, and a stopper for the addition of reactants. Continuously purge the flask with the inert gas.

-

Precipitation:

-

Transfer the ferrous salt solution to the reaction flask and begin stirring.

-

Slowly add the sodium bicarbonate solution to the stirring ferrous salt solution. A white to pale greenish precipitate of ferrous carbonate will form immediately.[20]

-

-

Aging the Precipitate (Optional but Recommended): For improved crystallinity, the mixture can be gently heated (e.g., to 60-80°C) under the inert atmosphere for 1-2 hours.[15] A patent also describes heating to higher temperatures (100-300°C) in a sealed vessel for extremely pure product.[21]

-

Isolation and Washing:

-

Allow the precipitate to settle.

-

Working under an inert atmosphere (ideally in a glovebox), filter the suspension using the Büchner funnel.[15]

-